molecular formula C14H13BrN4 B12998391 7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile

7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile

Cat. No.: B12998391
M. Wt: 317.18 g/mol
InChI Key: LZIASWKKAGJQHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives .

Scientific Research Applications

7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-(piperazin-1-yl)quinoline
  • 7-Methoxy-4-(piperazin-1-yl)quinoline
  • 7-Chloro-4-(piperazin-1-yl)quinoline

Uniqueness

7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile is unique due to the presence of the carbonitrile group at the 3rd position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C14H13BrN4

Molecular Weight

317.18 g/mol

IUPAC Name

7-bromo-4-piperazin-1-ylquinoline-3-carbonitrile

InChI

InChI=1S/C14H13BrN4/c15-11-1-2-12-13(7-11)18-9-10(8-16)14(12)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2

InChI Key

LZIASWKKAGJQHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2C#N)Br

Origin of Product

United States

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